(5E)-5-(3,4-diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both sulfur and nitrogen atoms within its ring structure, making it a thioxotetrahydroimidazole derivative. The compound’s unique structure and properties make it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the necessary precursors. One common synthetic route involves the condensation of 3,4-diethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can lead to the formation of more complex ring structures, often involving the use of catalysts and specific reaction conditions.
Scientific Research Applications
5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethanone: This compound shares a similar aromatic structure but lacks the thioxotetrahydroimidazole ring.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar ethoxyphenyl group but features a triazole ring instead of an imidazole ring.
(E)-1-(3,4-Dimethoxyphenyl)butadiene: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S/c1-4-26-17-10-8-16(9-11-17)24-21(25)18(23-22(24)29)13-15-7-12-19(27-5-2)20(14-15)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,29)/b18-13+ |
InChI Key |
GTPLXQIJKILYPZ-QGOAFFKASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC)OCC)/NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OCC)NC2=S |
Origin of Product |
United States |
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